molecular formula C11H11FN2OS B7542480 N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

カタログ番号 B7542480
分子量: 238.28 g/mol
InChIキー: QJZTXQJKZRZGTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, C-C motif chemokine receptor 4 (CCR4). CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a critical role in immune tolerance and allergic responses. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer and autoimmune diseases.

作用機序

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, this compound blocks the migration of Tregs and Th2 cells to sites of inflammation, thereby enhancing the anti-tumor immune response and reducing the activity of Tregs in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the migration of Tregs and Th2 cells in vitro and in vivo. This compound has also been shown to enhance the proliferation and activation of effector T cells in vitro and in vivo. In mouse models of cancer and autoimmune diseases, this compound has been shown to reduce tumor growth, joint inflammation, and disease severity.

実験室実験の利点と制限

One advantage of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its specificity for CCR4, which reduces the likelihood of off-target effects. Another advantage is its small size, which allows it to penetrate tissues and reach its target cells. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

将来の方向性

For N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide include clinical trials in cancer and autoimmune diseases to evaluate its safety and efficacy. This compound may also be combined with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Further studies are needed to elucidate the optimal dosing and treatment regimens for this compound in different disease contexts.

合成法

The synthesis of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2-fluoroaniline, which is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with cyclopropanecarboxylic acid chloride to form this compound. The final product is purified by column chromatography.

科学的研究の応用

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been extensively studied in preclinical models for its potential use in cancer immunotherapy. In a mouse model of melanoma, this compound was shown to inhibit the growth of tumors by enhancing the anti-tumor immune response. This compound was also shown to enhance the efficacy of checkpoint inhibitors, such as anti-PD-1, in mouse models of colon cancer and melanoma.
This compound has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and bone erosion. In a mouse model of multiple sclerosis, this compound was shown to reduce disease severity and inhibit the infiltration of immune cells into the central nervous system.

特性

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-3-1-2-4-9(8)13-11(16)14-10(15)7-5-6-7/h1-4,7H,5-6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZTXQJKZRZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。